molecular formula C11H11ClF3N5OS B10901489 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10901489
M. Wt: 353.75 g/mol
InChI Key: JBXKHKSGUFDLQS-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a thiadiazole ring

Preparation Methods

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves multiple steps. One common method includes the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives. For example:

    4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the pyrazole ring structure but lacks the thiadiazole moiety.

    5-methyl-1,3,4-thiadiazole-2-amine: This compound contains the thiadiazole ring but does not have the pyrazole ring.

The uniqueness of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in its combination of both pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H11ClF3N5OS

Molecular Weight

353.75 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H11ClF3N5OS/c1-4-7(12)8(11(13,14)15)19-20(4)5(2)9(21)16-10-18-17-6(3)22-10/h5H,1-3H3,(H,16,18,21)

InChI Key

JBXKHKSGUFDLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=NN=C(S2)C)C(F)(F)F)Cl

Origin of Product

United States

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